![molecular formula C10H16O5S2 B14235681 Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester CAS No. 218966-77-9](/img/structure/B14235681.png)
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is a chemical compound with the molecular formula C10H16O5S2. It is known for its unique structure, which includes both ester and thioether functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester typically involves the reaction of diethyl malonate with ethyl chloroformate and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving thioether and ester groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the thioether group can participate in redox reactions. These reactions are facilitated by the presence of electron-withdrawing and electron-donating groups in the molecule, which influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, oxo-, diethyl ester:
Propanedioic acid, (ethoxymethylene)-, diethyl ester:
Uniqueness
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is unique due to the presence of both ester and thioether groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds that lack one or more of these functional groups.
Properties
CAS No. |
218966-77-9 |
|---|---|
Molecular Formula |
C10H16O5S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
diethyl 2-ethoxycarbothioylsulfanylpropanedioate |
InChI |
InChI=1S/C10H16O5S2/c1-4-13-8(11)7(9(12)14-5-2)17-10(16)15-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
GXBFTZRXWJRPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


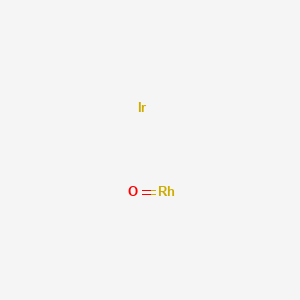
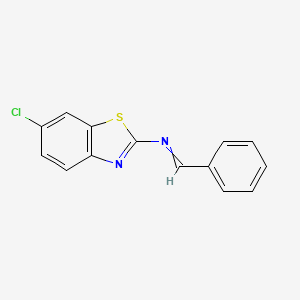
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
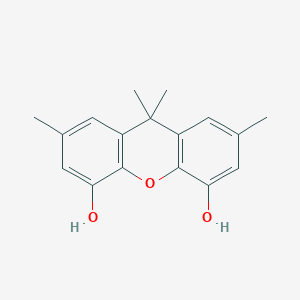
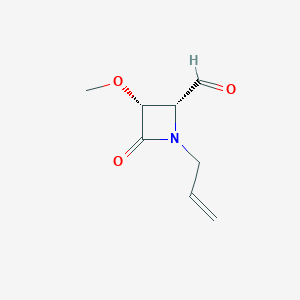
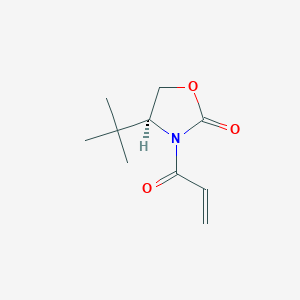
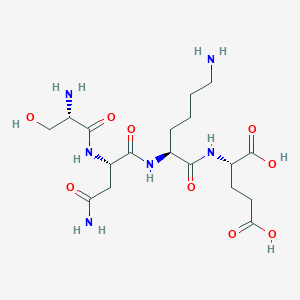
![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)

![2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14235666.png)
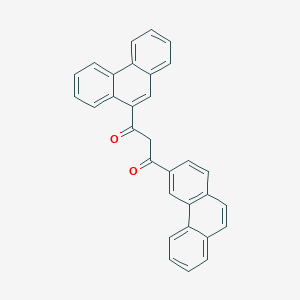
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)

